

HPN-01 in NASH Preclinical Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: HPN-01

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Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, for which there is currently no approved pharmacotherapy. **HPN-01** is a first-in-class, orally administered small molecule inhibitor of I κ B kinase (IKK) under development by Hepanova for the treatment of NASH and liver fibrosis.[1][2] Preclinical evidence suggests that by targeting the IKK/NF- κ B signaling pathway, **HPN-01** can modulate key drivers of NASH pathogenesis, including inflammation, lipogenesis, and fibrosis. This technical guide provides a comprehensive overview of the preclinical evaluation of an IKK inhibitor, representative of **HPN-01**, in established NASH models.

Introduction to HPN-01 and its Target: IKK

HPN-01 is an investigational therapeutic that targets the I κ B kinase (IKK) complex. This complex, particularly the IKK β subunit, is a critical upstream regulator of the nuclear factor-kappa B (NF- κ B) signaling pathway.[2][3] In the context of NASH, various stimuli such as excess free fatty acids, inflammatory cytokines (e.g., TNF- α), and gut-derived endotoxins can activate the IKK complex in liver cells.[4][5] This activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B), allowing NF- κ B to translocate to the nucleus and promote the transcription of a wide array of pro-inflammatory and pro-fibrotic genes.[1][3] By inhibiting IKK, **HPN-01** is designed to block this cascade, thereby reducing liver

inflammation, decreasing de novo lipogenesis, and attenuating the progression of liver fibrosis.

[\[1\]](#)[\[2\]](#)

Preclinical Evaluation of IKK Inhibition in NASH Models

The preclinical assessment of a NASH therapeutic candidate like **HPN-01** typically involves in vivo studies using well-characterized animal models that recapitulate the key features of human NASH.

Representative Preclinical Models for NASH Research

A variety of preclinical models are utilized to induce NASH pathology. These can be broadly categorized as diet-induced, genetically modified, or a combination thereof.

| Model | Description | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| High-Fat, High-Sugar Diet (e.g., Western Diet) | Wild-type mice (e.g., C57BL/6J) are fed a diet rich in fat (often trans-fats), sucrose, and fructose. | Obesity, insulin resistance, steatosis, mild to moderate inflammation and fibrosis. | Closely mimics the metabolic drivers of human NASH. | Fibrosis development can be slow and may not progress to advanced stages. |
| Methionine and Choline Deficient (MCD) Diet | Mice are fed a diet lacking methionine and choline. | Severe steatohepatitis, inflammation, and robust fibrosis. | Rapid and robust induction of fibrosis. | Does not induce obesity or insulin resistance; significant weight loss is observed. |
| Carbon Tetrachloride (CCl ₄) Induced Fibrosis | CCl ₄ is administered to induce chronic liver injury. | Significant and progressive liver fibrosis. | Potent inducer of fibrosis. | Does not fully replicate the metabolic aspects of NASH. |
| STAM™ Model | Combination of streptozotocin (induces diabetes) and a high-fat diet in neonatal mice. | Steatosis, inflammation, fibrosis, and progression to hepatocellular carcinoma (HCC). | Represents the full spectrum of NASH progression. | Technically complex to establish. |

Experimental Protocols

Below are generalized experimental protocols for evaluating an IKK inhibitor in a diet-induced NASH model.

- **Animal Model:** Male C57BL/6J mice, 8-10 weeks of age.
- **Acclimation:** Animals are acclimated for one week with ad libitum access to standard chow and water.

- **NASH Induction:** Mice are switched to a high-fat, high-fructose diet (e.g., 60% kcal from fat, 20% kcal from fructose in drinking water) for a period of 16-24 weeks to induce NASH with fibrosis.
- **Treatment Groups:**
 - Vehicle Control (e.g., 0.5% methylcellulose in water)
 - IKK Inhibitor (e.g., **HPN-01**) at various dose levels (e.g., 10, 30, 100 mg/kg), administered orally once daily.
- **Treatment Duration:** Treatment is typically initiated after the establishment of NASH pathology (e.g., after 12 weeks of diet) and continued for 4-12 weeks.
- **Endpoint Analysis:**
 - **Metabolic Parameters:** Body weight, food and water intake, fasting blood glucose, and insulin levels are monitored regularly.
 - **Serum Biochemistry:** Blood is collected at termination for analysis of liver enzymes (ALT, AST), triglycerides, and cholesterol.
 - **Histopathology:** Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS), and with Sirius Red for evaluation of fibrosis.
 - **Gene Expression Analysis:** A portion of the liver tissue is snap-frozen for RNA extraction and subsequent analysis of genes related to inflammation (e.g., $Tnf-\alpha$, $Il-6$, $Ccl2$) and fibrosis (e.g., $Col1a1$, $Acta2$, $Timp1$) by quantitative real-time PCR (qRT-PCR).
 - **Protein Analysis:** Western blotting can be performed on liver lysates to assess the phosphorylation of $I\kappa B\alpha$ and other downstream targets of the NF- κB pathway.

Representative Preclinical Data for an IKK Inhibitor

The following tables present illustrative quantitative data that would be expected from a successful preclinical study of an IKK inhibitor in a diet-induced NASH model.

Table 1: Effects on Metabolic Parameters and Liver Enzymes

| Parameter | Chow + Vehicle | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |
|--|----------------|---------------------|--------------------------------------|
| Body Weight (g) | 25 ± 2 | 45 ± 4 | 40 ± 3 |
| Fasting Glucose (mg/dL) | 100 ± 10 | 180 ± 20 | 140 ± 15 |
| ALT (U/L) | 40 ± 5 | 150 ± 25 | 80 ± 10 |
| AST (U/L) | 60 ± 8 | 200 ± 30 | 110 ± 15 |
| Liver Triglycerides (mg/g) | 20 ± 3 | 100 ± 15 | 50 ± 8 |
| p < 0.05 compared to NASH Diet + Vehicle | | | |

Table 2: Histological Assessment of Liver Injury

| Parameter | Chow + Vehicle | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |
|--|----------------|---------------------|--------------------------------------|
| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 6.5 ± 0.8 | 3.0 ± 0.5 |
| Steatosis (0-3) | 0.2 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Lobular Inflammation (0-3) | 0.1 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.3 |
| Hepatocyte Ballooning (0-2) | 0 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Fibrosis Stage (0-4) | 0 | 2.5 ± 0.5 | 1.0 ± 0.3 |
| p < 0.05 compared to NASH Diet + Vehicle | | | |

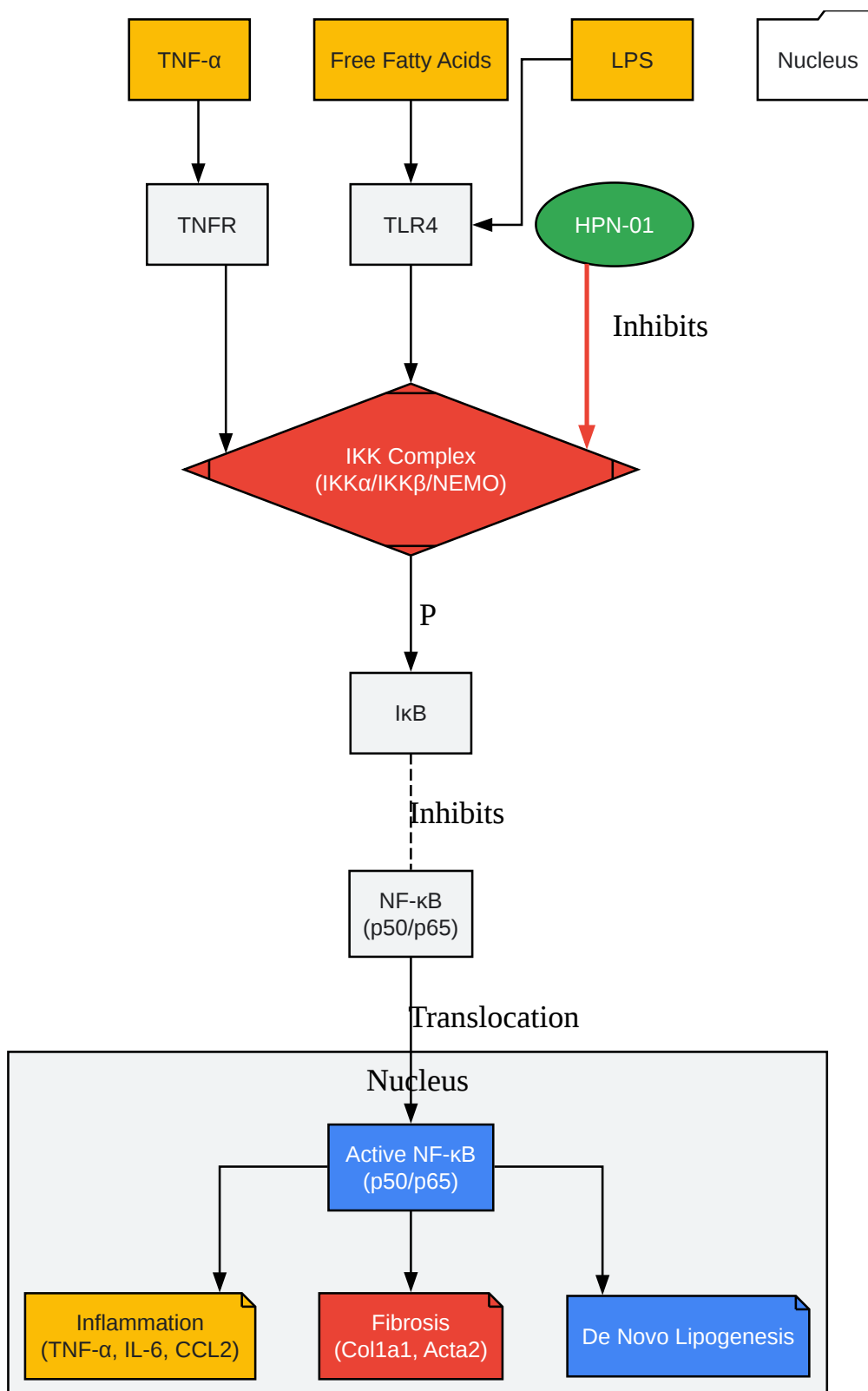
Table 3: Effects on Hepatic Gene Expression (Fold Change vs. Chow)

| Gene | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |
|---|---------------------|---|
| Tnf- α (Inflammation) | 8.0 \pm 1.2 | 2.5 \pm 0.5 |
| Ccl2 (Inflammation) | 10.0 \pm 1.5 | 3.0 \pm 0.6 |
| Col1a1 (Fibrosis) | 12.0 \pm 2.0 | 4.0 \pm 0.8 |
| Acta2 (α -SMA, Fibrosis) | 15.0 \pm 2.5 | 5.0 \pm 1.0 |
| *p < 0.05 compared to NASH Diet + Vehicle | | |

Signaling Pathways and Experimental Workflows

IKK/NF- κ B Signaling Pathway in NASH Pathogenesis

The following diagram illustrates the central role of the IKK/NF- κ B pathway in mediating the inflammatory and fibrotic responses in NASH. **HPN-01**, as an IKK inhibitor, is positioned to block this cascade.

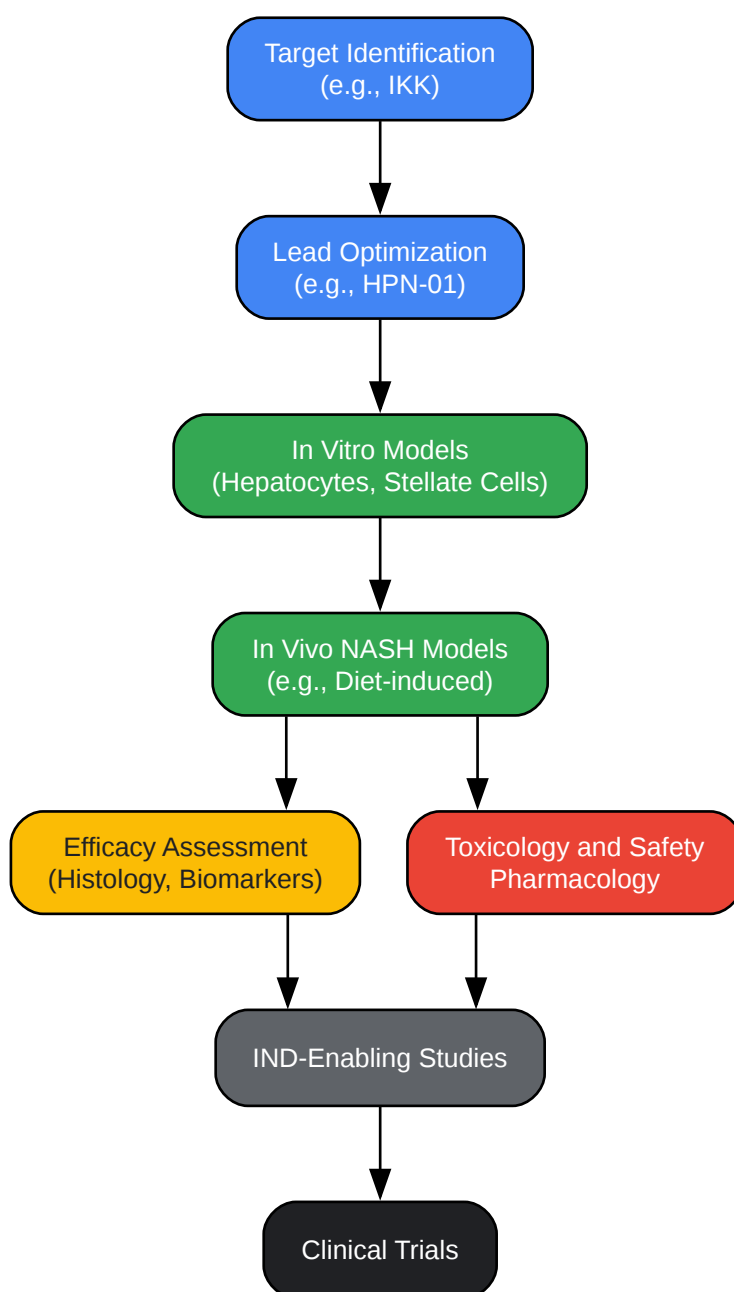


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Caption: IKK/NF-κB signaling in NASH and the inhibitory action of **HPN-01**.

Preclinical Drug Discovery and Development Workflow for a NASH Therapeutic

The diagram below outlines a typical workflow for the preclinical development of a NASH drug candidate like **HPN-01**.



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